6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core This compound is notable for its unique combination of functional groups, including an amino group, a methylsulfanyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines.
Acylation: The starting material is acylated with carboxylic anhydrides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitroso group to an amino group.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an MSK-1 inhibitor, it may bind to the active site of the enzyme, preventing its normal function and thereby modulating cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
2-aminopyrimidine derivatives: These compounds share the pyrimidine core but differ in the functional groups attached to the ring.
Uniqueness
6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one is unique due to its combination of an amino group, a methylsulfanyl group, and a nitroso group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYRHLZQHITSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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